molecular formula C14H10O6 B1615971 1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione CAS No. 28932-22-1

1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione

Cat. No.: B1615971
CAS No.: 28932-22-1
M. Wt: 274.22 g/mol
InChI Key: GXPRZZBMSUFMFM-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione is an organic compound known for its distinctive dark red crystalline appearance. It is soluble in various organic solvents such as alcohols and ketones. This compound is significant in the field of organic chemistry due to its diverse applications, particularly in the synthesis of dyes and electronic materials .

Preparation Methods

1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione is typically synthesized through the catalytic hydrogenation of anthraquinone in the presence of hydrogen gas. This reaction is carried out under acidic conditions using suitable catalysts like copper . Industrial production methods often involve large-scale catalytic processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often used as intermediates in the synthesis of dyes and pigments .

Scientific Research Applications

1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione involves its ability to undergo redox reactions, which is crucial for its role as a dye intermediate and in electronic applications. The compound’s hydroxyl groups participate in hydrogen bonding and electron transfer processes, which are essential for its function in various chemical reactions .

Comparison with Similar Compounds

1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and its ability to participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

28932-22-1

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

1,4,5,8-tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione

InChI

InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,9-10,15-18H

InChI Key

GXPRZZBMSUFMFM-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O

Canonical SMILES

C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O

Origin of Product

United States

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